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molecular formula C6H5BrN2O3 B124484 5-Bromo-3-methoxy-2-nitropyridine CAS No. 152684-26-9

5-Bromo-3-methoxy-2-nitropyridine

Cat. No. B124484
M. Wt: 233.02 g/mol
InChI Key: OLWFTDPHNVYMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268848B2

Procedure details

Tetrabutyl ammonium fluoride (1.0 M THF solution: 3.9 ml) was added to a DMF (5 ml) solution of 5-bromo-3-methoxy-2-nitropyridine (CAS No. 152684-26-9) (450 mg), and the obtained mixture was stirred at 70° C. for 72 hours. The reaction solution was cooled to room temperature. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was dried over sodium sulfate and then filtered. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (n-heptane:ethyl acetate=10:1 to 2:1), so as to obtain the title compound (258 mg).
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F-:1].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.[Br:24][C:25]1[CH:26]=[C:27]([O:34][CH3:35])[C:28]([N+]([O-])=O)=[N:29][CH:30]=1>O>[Br:24][C:25]1[CH:30]=[N:29][C:28]([F:1])=[C:27]([O:34][CH3:35])[CH:26]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.9 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)[N+](=O)[O-])OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
152684-26-9) (450 mg), and the obtained mixture was stirred at 70° C. for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (n-heptane:ethyl acetate=10:1 to 2:1)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
BrC=1C=NC(=C(C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 258 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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